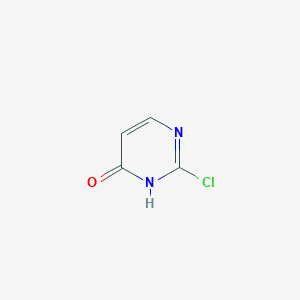

2-Chloro-4-hydroxypyrimidine

概要

説明

2-Chloro-4-hydroxypyrimidine is a reactive heterocycle that belongs to the group of quinazolines . It can be synthesized by reacting pyrimidine with thiophosgene and thiol in an analogous reaction, or through the substitution of amino acids with isothiocyanate .

Synthesis Analysis

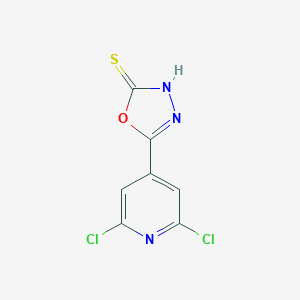

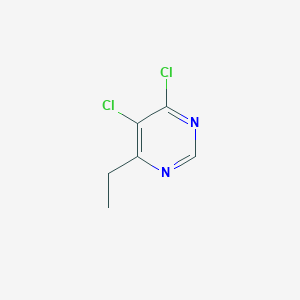

The synthesis of 2-Chloro-4-hydroxypyrimidine involves several steps. In one approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained. In the next step, several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives were reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives . Another method involves the reaction of 2-hydroxy pyrimidine with phosphorus oxychloride and triethylamine .

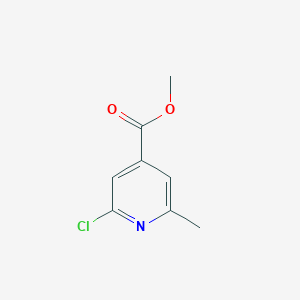

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-hydroxypyrimidine is similar to that of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Chemical Reactions Analysis

Various 2-chloro pyrimidines with electron-donating or electron-withdrawing groups have been used as novel electrophile partners in Pd-catalyzed Hiyama couplings. These compounds coupled well with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF, providing desired products in good to excellent yields .

科学的研究の応用

Palladium-Catalyzed Hiyama Cross-Couplings

2-Chloro-4-hydroxypyrimidine is used in the synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings . This procedure shows good functional group tolerance, and the electronic and steric effects of 2-chloro pyrimidines seem to be negligible for the transformation .

Synthesis of Natural Products and Pharmaceutical Compounds

Due to low toxicity, easy availability, and benign stability towards air and moistures, 2-Chloro-4-hydroxypyrimidine is used in the synthesis of natural products and pharmaceutical compounds .

Hiyama Reactions

2-Chloro-4-hydroxypyrimidine is used in Hiyama reactions, which have been developed as an effective approach for the construction of carbon–carbon bonds .

Chlorination with Equimolar POCl3

2-Chloro-4-hydroxypyrimidine can be efficiently chlorinated with equimolar POCl3 . This process can also be applied to many other substrates such as 2-hydroxy-pyridines, -quinoxalines, or even -amides .

Research Chemical

2-Chloro-4-hydroxypyrimidine is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis of Other Chemical Compounds

2-Chloro-4-hydroxypyrimidine is used in the synthesis of various other chemical compounds, as indicated by the wide range of related products available from chemical suppliers .

作用機序

Target of Action

2-Chloro-4-hydroxypyrimidine is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of pyrimidines are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidines, in general, are known to exhibit their anti-inflammatory effects through their inhibitory response against the expression and activities of the aforementioned inflammatory mediators .

Biochemical Pathways

It is known that pyrimidines can influence the pathways involving the inflammatory mediators mentioned above .

Pharmacokinetics

The pharmacokinetics of pyrimidines and their derivatives are an active area of research .

Result of Action

Pyrimidines and their derivatives are known to exhibit potent anti-inflammatory effects .

Action Environment

The procedure is solvent-free and involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base . This suggests that the action, efficacy, and stability of 2-Chloro-4-hydroxypyrimidine could potentially be influenced by environmental factors such as temperature and the presence of other chemical compounds.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETSYNXZMUAONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546511 | |

| Record name | 2-Chloropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-hydroxypyrimidine | |

CAS RN |

55873-09-1 | |

| Record name | 2-Chloropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3H-pyrimidin-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94XAS724K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

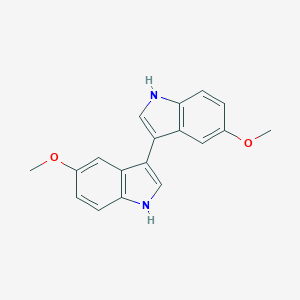

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

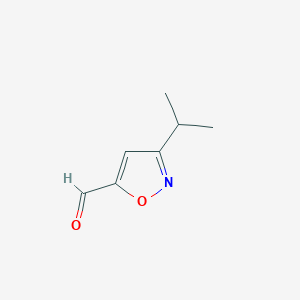

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)